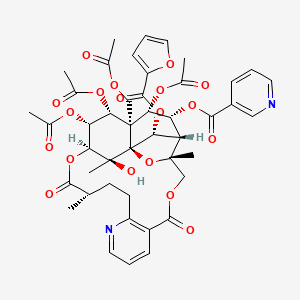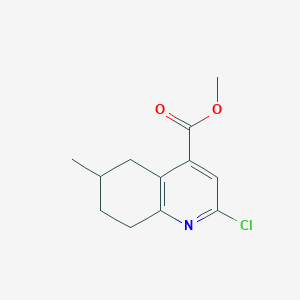
2-(Pyridin-2-YL)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-YL)propane-1-sulfonyl chloride is an organic compound with the molecular formula C8H10ClNO2S. It is a sulfonyl chloride derivative containing a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. This compound is primarily used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-YL)propane-1-sulfonyl chloride typically involves the reaction of 2-(Pyridin-2-YL)propan-1-ol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(Pyridin-2-YL)propan-1-ol+SOCl2→2-(Pyridin-2-YL)propane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-2-YL)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the pyridine ring can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions to form sulfonamide or sulfonate ester derivatives.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation: Potassium permanganate (KMnO4) is used in aqueous or acidic conditions.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonyl Hydride: Formed by reduction with LiAlH4.
Oxidized Pyridine Derivatives: Formed by oxidation with KMnO4.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-YL)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl chloride group into various molecules.
Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-YL)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives. The pyridine ring can also participate in various chemical reactions, such as oxidation and reduction, which further expands the compound’s reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-YL)propanenitrile: Contains a nitrile group instead of a sulfonyl chloride group.
2-(Pyridin-2-YL)propane-1,3-diamine: Contains two amine groups instead of a sulfonyl chloride group.
2-(Pyridin-2-YL)pyrimidine: Contains a pyrimidine ring instead of a propane backbone.
Uniqueness
2-(Pyridin-2-YL)propane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis for the introduction of sulfonyl groups into various molecules. Additionally, the combination of the pyridine ring and the sulfonyl chloride group provides a versatile platform for the synthesis of biologically active compounds and specialty chemicals.
Eigenschaften
Molekularformel |
C8H10ClNO2S |
|---|---|
Molekulargewicht |
219.69 g/mol |
IUPAC-Name |
2-pyridin-2-ylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO2S/c1-7(6-13(9,11)12)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
WDJVCNLAQYVCFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS(=O)(=O)Cl)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)
![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)
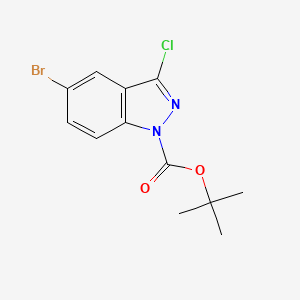


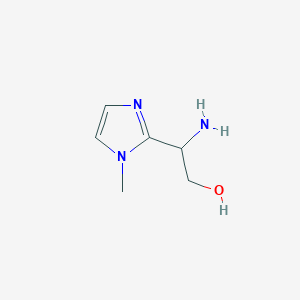
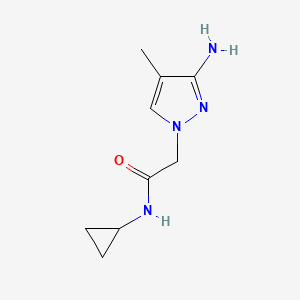

![2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13080697.png)

